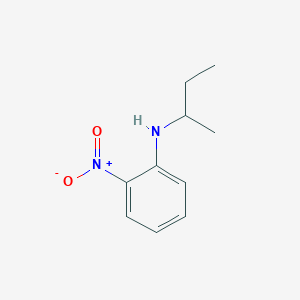

N-(sec-Butyl)-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-yl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-8(2)11-9-6-4-5-7-10(9)12(13)14/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREOIGVTRISZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Optimized Synthesis and Process Control for N-(sec-Butyl)-2-nitroaniline

Executive Summary

This technical guide details the synthesis of N-(sec-butyl)-2-nitroaniline (also designated as N-(1-methylpropyl)-2-nitroaniline), a critical intermediate in the production of phenylenediamine-based antioxidants, polymerization inhibitors, and lipophilic dyes.

While simple alkylation of aniline is often plagued by poly-alkylation, this protocol utilizes Nucleophilic Aromatic Substitution (SNAr) . This route guarantees mono-substitution and high regioselectivity due to the activating nature of the ortho-nitro group. This guide compares the kinetics of fluoro- vs. chloro- substrates, providing a scalable, self-validating workflow for research and process development.

Mechanistic Insight: The SNAr Advantage

The synthesis relies on the reaction between 1-halo-2-nitrobenzene and sec-butylamine . Unlike electrophilic aromatic substitution, the ring acts as an electrophile.[1]

The "Element Effect" in Kinetics

A common misconception is that the carbon-halogen bond strength dictates the reaction rate (where I > Br > Cl > F). In SNAr with strong electron-withdrawing groups (EWGs), the opposite is true (F >> Cl ≈ Br > I ).

-

Rate-Determining Step (RDS): The attack of the amine nucleophile to form the Meisenheimer complex.

-

Why Fluorine Wins: The high electronegativity of fluorine inductively stabilizes the transition state leading to the anionic intermediate (Meisenheimer complex), significantly lowering the activation energy. The subsequent loss of the leaving group is fast and not rate-limiting.

Mechanism Diagram

The following diagram illustrates the addition-elimination pathway, highlighting the resonance stabilization provided by the ortho-nitro group.[2]

Figure 1: SNAr reaction coordinate showing the rate-limiting formation of the Meisenheimer complex.

Experimental Protocols

Two routes are provided.[1][2][3][4][5][6][7] Route A is the "High-Performance" method for small-scale/high-purity needs. Route B is the "Cost-Optimized" method for larger batches where reaction time is less critical.

Reagents & Materials Table

| Component | Role | Route A (Fluoro) | Route B (Chloro) |

| Substrate | Electrophile | 1-Fluoro-2-nitrobenzene | 1-Chloro-2-nitrobenzene |

| Nucleophile | Reactant | sec-Butylamine (1.2 - 1.5 eq) | sec-Butylamine (2.0 - 3.0 eq) |

| Base | Acid Scavenger | K2CO3 (1.5 eq) or excess amine | Excess amine |

| Solvent | Medium | DMSO or DMF | Neat or Ethanol |

| Temp | Energy Input | 40°C - 60°C | Reflux (approx. 100°C+) |

| Exp.[8] Time | Duration | 1 - 3 Hours | 12 - 24 Hours |

Protocol: Route A (Optimized for Kinetics)

Objective: Synthesize 10g of this compound with >98% purity.

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-2-nitrobenzene (7.05 g, 50 mmol) in DMSO (25 mL).

-

Addition: Add anhydrous K2CO3 (10.3 g, 75 mmol).

-

Nucleophile Introduction: Add sec-butylamine (4.38 g, 60 mmol) dropwise over 10 minutes. Note: Mild exotherm expected.

-

Reaction: Heat the mixture to 50°C for 2 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear; product (Rf ~0.7, orange spot) appears.

-

-

Quench: Pour the reaction mixture into Ice-Water (150 mL) with vigorous stirring. The product will separate as a red/orange oil or precipitate.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

-

Wash: Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine, followed by Brine (1 x 50 mL).

-

Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Expected Yield: 90–95% (Red/Orange oil or low-melting solid).

Protocol: Route B (Cost-Effective)

Use 1-chloro-2-nitrobenzene . Due to the stronger C-Cl bond and lower electronegativity, the activation energy is higher.

-

Modification: Perform the reaction Neat (no solvent) using 3 equivalents of sec-butylamine.

-

Conditions: Reflux (approx. 80-90°C internal temp) for 16 hours.

-

Workup: Distill off excess amine before performing the water quench/extraction described in Route A.

Process Control & Validation

To ensure reproducibility, the following workflow incorporates critical quality gates (QG).

Figure 2: Operational workflow with integrated Quality Control gates.

Characterization Data (Self-Validation)

Upon isolation, the product must meet these spectral criteria:

-

Appearance: Deep orange/red oil (may crystallize upon standing at low temp).

-

1H NMR (CDCl3, 400 MHz):

- 8.15 (dd, 1H, Ar-H ortho to NO2) – Diagnostic deshielding.

- 8.05 (br s, 1H, N-H ) – Broad signal due to H-bonding.

- 6.6 – 7.4 (m, 3H, remaining Ar-H).

- 3.65 (m, 1H, N-CH -(CH3)).

- 1.6 (m, 2H, -CH 2-).

- 1.25 (d, 3H, -CH-CH 3).

- 0.98 (t, 3H, terminal -CH 3).

Safety & Toxicology

Warning: Nitroanilines are potent methemoglobin formers.

-

Route of Entry: Rapidly absorbed through skin.

-

Symptoms: Cyanosis (blue lips/nails), headache, dizziness.

-

Handling: Double nitrile gloves, long sleeves, and work within a fume hood are mandatory .

-

Waste: All aqueous washes (especially the first extraction) contain nitro-aromatics and must be disposed of as hazardous organic waste, not down the drain.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Foundational text on the SNAr mechanism and the "Element Effect").

- Leresche, J. E., & Gonzalez, M. (2018). Practical Guide to SNAr Reactions in Process Chemistry. Organic Process Research & Development. (General guidelines for solvent/base selection in SNAr).

-

PubChem. (2023). 1-Fluoro-2-nitrobenzene Compound Summary. National Library of Medicine. Link

- Sigma-Aldrich. (2023). Safety Data Sheet: 2-Nitroaniline derivatives. (Standard safety protocols for handling nitroanilines).

Sources

- 1. youtube.com [youtube.com]

- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 3. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(sec-Butyl)-2-nitroaniline IUPAC name and chemical structure

Technical Monograph: Structural Dynamics and Synthetic Utility of -(sec-Butyl)-2-nitroaniline[1][2][3]

Chemical Identity & Nomenclature[1][2][3][4]

Topic:

IUPAC Nomenclature Analysis

The systematic naming follows the hierarchy of functional groups.[1][2][3] The parent structure is aniline (benzenamine).[1][2][3] The principal functional group is the amine.[1][2][3]

-

Parent Ring: Benzene ring with an amino group (

) at position 1.[1][2][3] -

Substituents:

-

Assembly:

-(butan-2-yl)-2-nitroaniline.

Chirality: The C2 carbon of the butyl chain is a stereocenter.[1][2][3] Unless synthesized using enantiopure amines, the compound exists as a racemic mixture of (

Structural Visualization

The molecule exhibits a strong "push-pull" electronic system.[1][2][3] The amine nitrogen (donor) pushes electron density into the ring, while the ortho-nitro group (acceptor) withdraws it.[1][2][3] This interaction is stabilized by a robust Intramolecular Hydrogen Bond (IMHB) between the amine proton and the nitro oxygen.[1][2][3]

Figure 1: Structural components and intramolecular interactions defining the stability and electronic properties of

Structural Analysis & Electronic Properties[1][2][3]

The Intramolecular Hydrogen Bond (IMHB)

Unlike its para isomer,

-

Effect on Basicity: The lone pair on the amine nitrogen is delocalized into the nitro group (resonance) and locked by the H-bond.[1][2][3] This drastically reduces the

, making the amine significantly less basic than aniline.[1][2][3] -

Effect on Lipophilicity: The "hiding" of the polar N-H and N=O groups within the internal bond increases the molecule's solubility in non-polar organic solvents (high

).[1][2][3] -

Spectroscopic Signature: This H-bond causes a significant downfield shift of the N-H proton in

NMR (typically

Steric Considerations

The sec-butyl group introduces steric bulk at the nitrogen.[1][2][3] While the IMHB forces planarity of the

Synthetic Pathways[1][2][3][6]

The most robust route for synthesizing

Reaction Mechanism[1][2][3][7]

-

Substrate: 1-Chloro-2-nitrobenzene (or 1-fluoro-2-nitrobenzene for faster kinetics).

-

Intermediate: Formation of a Meisenheimer complex.

-

Elimination: Loss of chloride ion to restore aromaticity.[1][2][3]

Figure 2: Step-by-step synthetic workflow via Nucleophilic Aromatic Substitution (

Experimental Protocol (Self-Validating)

Safety Note: Nitroaromatics are toxic. Perform all operations in a fume hood.

-

Setup: Charge a round-bottom flask with 1-chloro-2-nitrobenzene (15.7 g, 100 mmol).

-

Nucleophile Addition: Add sec-butylamine (18.3 g, 250 mmol). Note: Excess amine acts as the base to neutralize the HCl byproduct.[6]

-

Reaction:

-

Option A (Neat): Heat to 100°C for 4-6 hours.

-

Option B (Solvent): Dissolve in 50 mL Ethanol; reflux for 8-12 hours.

-

-

Monitoring: Check TLC (Silica, 10% EtOAc/Hexane). The starting material (Rf ~0.[1][2][3]6) should disappear, replaced by a lower Rf, highly colored spot.[1][2][3]

-

Workup:

-

Cool mixture to room temperature.

-

Pour into 100 mL water.

-

Extract with Dichloromethane (

mL).[1][2][3] -

Wash organic layer with 1M HCl (

mL) to remove unreacted sec-butylamine.[1][2][3] Crucial Step: If the organic layer remains basic, purification will fail.[1][2][3] -

Dry over

, filter, and concentrate.

-

-

Yield: Expect >85% yield of deep orange oil or low-melting solid.

Analytical Characterization

To validate the structure, compare experimental data against these predicted spectroscopic signatures.[1][2][3]

Table 1: Predicted NMR & IR Data

| Technique | Signal | Assignment | Mechanistic Insight |

| Deshielded by IMHB with nitro group.[1][2][3] | |||

| Ar-H (C3) | Deshielded by ortho-nitro group.[1][2][3] | ||

| Ar-H (C6) | Shielded by amine electron donation.[1][2][3] | ||

| Chiral methine proton.[1][2][3] | |||

| Methyl groups | Characteristic sec-butyl pattern.[1][2][3] | ||

| IR (ATR) | Weak/Broad due to H-bonding (usually sharp in non-H-bonded amines).[1][2] | ||

| Asymmetric and symmetric nitro stretches.[1][2] |

Applications & Utility

Polymerization Inhibition

Like many nitro-aromatics and hindered amines,

Dye Intermediate

The compound serves as a "coupling component" in azo dye synthesis.[1][2][3] The sec-butyl group improves the solubility of the resulting dye in organic substrates (plastics, fuels) compared to simple methyl/ethyl derivatives.[1][2][3]

Gasoline Antioxidant

Derivatives of

Safety & Toxicology Profile

-

Acute Toxicity: Like 2-nitroaniline, this derivative is toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]

-

Methemoglobinemia: Nitroanilines are known methemoglobin formers.[1][2][3] They oxidize ferrous iron (

) in hemoglobin to ferric iron ( -

Handling: Double-gloving (Nitrile) is mandatory.[1][2][3] Use a dedicated waste stream for nitro-organics.[1][2][3]

References

Sources

- 1. N-sec-Butylaniline | C10H15N | CID 253532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 55432-21-8|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Research Frontiers of N-Substituted Nitroanilines

Executive Summary

N-substituted nitroanilines represent a versatile class of "push-pull" chromophores where the electron-withdrawing nitro group (

This guide provides a rigorous analysis of their physicochemical properties, validated synthetic protocols, and application data for researchers in photonics and drug discovery.

Part 1: Molecular Architecture & The "Push-Pull" Mechanism[1]

The utility of N-substituted nitroanilines stems from their electronic asymmetry. The intrinsic dipole moment is generated by the donor-acceptor interaction.

-

The Donor (D): The N-substituted amine (e.g., N-methyl, N-benzyl) pushes electron density into the ring.

-

The Bridge (

): The benzene ring facilitates charge delocalization. -

The Acceptor (A): The nitro group pulls electron density, stabilizing the charge transfer.

This D-

Part 2: Non-Linear Optical (NLO) Applications[1][2][3][4][5]

Organic crystals like 2-methyl-4-nitroaniline (MNA) have surpassed traditional inorganic salts (like KDP or LiNbO

Key Material: 2-Methyl-4-Nitroaniline (MNA)

MNA is the archetype for this class.[1][2][3] The methyl group on the ring forces the molecule into a specific crystal lattice that prevents antiparallel dipole pairing, thereby maximizing the SHG coefficient.

Table 1: Comparative NLO Efficiency

| Material | Structure Class | SHG Efficiency (vs. KDP) | Key Property |

| KDP (Inorganic Std) | Ionic Crystal | 1.0x (Reference) | High damage threshold, low efficiency. |

| Urea | Organic | ~2.5x | Transparent in UV, low stability. |

| 2-Methyl-4-Nitroaniline (MNA) | D- | ~20-50x (Powder) | Giant second-order susceptibility ( |

| 4-Chloro-2-Nitroaniline | Trisubstituted | ~3.0x | Optimized transparency/efficiency balance. |

Experimental Insight: Waveguide Fabrication

For practical applications, bulk crystals are often difficult to grow. A proven alternative is the fabrication of thin-film waveguides.

-

Protocol: MNA is crystallized within a four-layer waveguide structure using grating couplers.[1][2][3]

-

Performance: Research indicates a conversion efficiency of ~1.7% in the waveguide, significantly higher than bulk setups due to phase-matching confinement [1].

Part 3: Medicinal Chemistry & Drug Design[8]

In drug discovery, N-substituted nitroanilines function as pharmacophores with dual activity: Antimicrobial (targeting bacterial DNA/enzymes) and Anticancer (inducing oxidative stress in tumor cells).

Mechanism of Action

The biological activity often relies on the enzymatic reduction of the nitro group (

-

Hypoxia Selectivity: This reduction occurs preferentially in hypoxic environments (anaerobic bacteria or solid tumor cores).

-

Oxidative Stress: The radical intermediates generate Reactive Oxygen Species (ROS), causing DNA strand breaks.

Structure-Activity Relationship (SAR) Data

Recent studies on N-alkyl derivatives demonstrate that the lipophilicity of the N-substituent dictates potency.

Table 2: Cytotoxicity Profiles (IC

| Compound Derivative | Target: HepG2 (Liver Cancer) | Target: A549 (Lung Cancer) | Target: S. aureus (Bacteria) |

| N-Methyl-4-nitroaniline | > 50 | Moderate | Low |

| N-Butyl-4-nitroaniline | 3.57 | Low (Selectivity drop) | High |

| N-Benzyl-3-nitroaniline | 12.7 | Moderate | Moderate |

| Doxorubicin (Control) | 4.50 | High | N/A |

Data synthesized from recent SAR studies on nitro-aromatic hybrids [2, 3].

Part 4: Validated Synthetic Protocol

To access these derivatives, Nucleophilic Aromatic Substitution (

Protocol: Synthesis of N-Alkyl-4-Nitroaniline

Reaction: p-Fluoronitrobenzene + Alkyl Amine

Reagents & Equipment[4]

-

Substrate: 1-Fluoro-4-nitrobenzene (1.0 eq) - Chosen over chloro- derivative for faster kinetics due to high electronegativity of F stabilizing the Meisenheimer complex.

-

Nucleophile: Primary Amine (e.g., n-Butylamine) (1.2 eq).

-

Base: Potassium Carbonate (

) (2.0 eq) - To neutralize HF. -

Solvent: DMF or DMSO (Polar Aprotic is critical to solvate the cation but leave the nucleophile "naked" and reactive).

-

Monitoring: TLC Silica plates (30% Ethyl Acetate in Hexane).

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Fluoro-4-nitrobenzene (5 mmol) in DMF (10 mL).

-

Addition: Add

(10 mmol) followed by the dropwise addition of the amine (6 mmol). -

Reaction: Heat the mixture to 60°C under an inert atmosphere (

) for 4 hours.-

Checkpoint: Spot TLC. The starting material (

) should disappear; a highly colored (yellow/orange) product spot (

-

-

Work-up: Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates as a yellow solid.

-

Troubleshooting: If oil forms, extract with Ethyl Acetate (3x 20 mL), wash with brine, and dry over

.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to ensure optical purity (crucial for NLO applications).

Part 5: Visualized Pathways

Diagram 1: The Reaction Mechanism

This diagram illustrates the formation of the Meisenheimer Complex, the rate-determining step in the synthesis.

Caption: The

Diagram 2: "Push-Pull" Electronic Excitation (NLO Physics)

This workflow visualizes why these molecules are effective for frequency doubling (SHG).

Caption: The Intramolecular Charge Transfer (ICT) creates a massive dipole change upon excitation, enabling frequency doubling.[4]

References

-

Phase-matched second-harmonic generation in a four-layer 2-methyl-4-nitroaniline waveguide. Source: Optica (formerly OSA), Journal of the Optical Society of America B. URL:[Link]

-

Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Source: MDPI, Pharmaceuticals. URL:[Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Source: The Open Medicinal Chemistry Journal. URL:[Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL:[Link]

Sources

- 1. Phase-matched second-harmonic generation in a four-layer 2-methyl-4-nitroaniline waveguide with grating couplers [opg.optica.org]

- 2. Phase-matched second-harmonic generation in a four-layer 2-methyl-4-nitroaniline waveguide with grating couplers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase-matched second-harmonic generation in a 2-methyl-4-nitroaniline single-crystal waveguide: combined structure of grating couplers and four-layer waveguide [opg.optica.org]

- 4. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis of N-alkyl-2-nitroanilines

Abstract

N-alkyl-2-nitroanilines are pivotal chemical intermediates, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their molecular architecture, featuring a nucleophilic secondary amine adjacent to a strongly electron-withdrawing nitro group, makes them versatile precursors for a variety of heterocyclic compounds, most notably benzimidazoles. This technical guide provides an in-depth review and practical analysis of the core synthetic methodologies for preparing these valuable compounds. We will explore the mechanistic underpinnings, practical advantages, and inherent limitations of three principal synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and one-pot Reductive Amination. This document is intended for researchers, chemists, and process development professionals seeking to make informed decisions when selecting or optimizing a synthetic route to N-alkyl-2-nitroanilines.

Introduction: The Strategic Importance of N-alkyl-2-nitroanilines

The value of N-alkyl-2-nitroanilines lies in their function as precursors to ortho-substituted phenylenediamines. The selective reduction of the nitro group, a well-established and high-yielding transformation, unmasks a primary amine positioned ortho to the existing N-alkylamino group.[1] This 1,2-diamine motif is the cornerstone for constructing a multitude of heterocyclic systems critical to medicinal chemistry and materials science.

The primary challenge in the direct N-alkylation of 2-nitroaniline stems from the electronic properties of the starting material. The potent electron-withdrawing nature of the ortho-nitro group significantly diminishes the nucleophilicity of the adjacent amino group, rendering it less reactive than typical anilines.[2] Consequently, synthetic strategies must employ conditions robust enough to overcome this inherent low reactivity while minimizing common side reactions like N,N-dialkylation.[2] This guide dissects the most effective methods developed to address this synthetic challenge.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and often go-to method for forming aryl-amine bonds, particularly when the aromatic ring is "activated" by electron-withdrawing groups. The synthesis of N-alkyl-2-nitroanilines via this pathway typically involves the reaction of an ortho-halonitrobenzene (e.g., 2-chloronitrobenzene or 2-fluoronitrobenzene) with a primary alkylamine.

Mechanistic Rationale

The SNAr mechanism is a two-step addition-elimination process.[3][4] The viability of this pathway is critically dependent on the presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to a suitable leaving group (typically a halogen).[4][5]

-

Nucleophilic Attack: The primary amine (nucleophile) attacks the carbon atom bearing the leaving group. This is the rate-determining step. The strong inductive and resonance effects of the ortho-nitro group polarize the C-X bond, making this carbon highly electrophilic and susceptible to attack.

-

Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization is the driving force of the reaction and explains why ortho/para positioning is essential.[4][5]

-

Elimination & Aromatization: The leaving group is expelled, and the aromaticity of the ring is restored to yield the final N-alkyl-2-nitroaniline product.

Experimental Protocol: Synthesis of N-Benzyl-2-nitroaniline

This protocol is a representative example of an SNAr reaction for this target class.

Materials:

-

2-Chloronitrobenzene (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronitrobenzene, potassium carbonate, and DMF.

-

Begin stirring the suspension.

-

Add benzylamine dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 100-120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

Recrystallize the crude product from ethanol or purify by flash column chromatography on silica gel to obtain the pure N-benzyl-2-nitroaniline.

Data & Comparison

| Substrate (Leaving Group) | Amine | Conditions | Yield (%) | Reference |

| 2-Fluoronitrobenzene | Cyclohexylamine | K₂CO₃, DMSO, 80°C | 95% | |

| 2-Chloronitrobenzene | Various Amines | DBU, neat, 100°C | 80-92% | [6] |

| 2-Chloronitrobenzene | Substituted Amines | Ionic Liquid, MW | Good | [6] |

Field Insights:

-

Leaving Group Choice: The reactivity order for the leaving group in SNAr is F > Cl > Br > I.[3] This is counterintuitive compared to SN1/SN2 reactions. The reason is that the rate-determining step is the initial attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[7]

-

Solvent and Base: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the cation of the base and do not interfere with the nucleophile.[2] A base is required to neutralize the acid (e.g., HCl) formed during the reaction, driving the equilibrium towards the product.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by offering a powerful and general method for C-N bond formation.[8] This cross-coupling reaction uses a palladium catalyst to couple an aryl halide (or triflate) with an amine. While initially developed for less deactivated systems, recent advancements have extended its utility to include challenging substrates like nitroarenes.[9][10]

Mechanistic Rationale: The Catalytic Cycle

The reaction proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.

-

Oxidative Addition: A Pd(0) complex, coordinated to specialized phosphine ligands, reacts with the aryl halide (e.g., 2-bromo- or 2-chloronitrobenzene) in an oxidative addition step. This forms a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: This is the product-forming step. The N-alkyl-2-nitroaniline is eliminated from the palladium center, which is reduced back to its Pd(0) state, thus regenerating the catalyst and allowing the cycle to continue.

Sources

- 1. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 10. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the N-alkylation of 2-Nitroaniline with a sec-Butyl Group

Introduction: Navigating the Challenges of N-Alkylation in Electron-Deficient Systems

The N-alkylation of anilines is a cornerstone transformation in organic synthesis, providing access to a vast array of secondary and tertiary amines that are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. This guide focuses on a specific, yet illustrative, example: the N-alkylation of 2-nitroaniline with a sec-butyl group to synthesize N-sec-butyl-2-nitroaniline.

This particular reaction presents a common challenge for synthetic chemists. The potent electron-withdrawing nature of the ortho-nitro group significantly diminishes the nucleophilicity of the aniline nitrogen, rendering it less reactive towards electrophiles.[1] Overcoming this electronic deactivation requires carefully optimized reaction conditions. This document provides a comprehensive, field-proven protocol for this transformation, delving into the mechanistic rationale behind the chosen conditions and offering insights into potential challenges and their solutions.

Reaction Mechanism and Scientific Rationale: An S(_N)2 Pathway

The N-alkylation of 2-nitroaniline with sec-butyl bromide proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The lone pair of electrons on the nitrogen atom of 2-nitroaniline acts as a nucleophile, attacking the electrophilic carbon atom of sec-butyl bromide that bears the bromine atom. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond.

A base is essential to facilitate the reaction. It serves to deprotonate the aniline nitrogen, increasing its nucleophilicity. Furthermore, the base neutralizes the hydrobromic acid (HBr) that is generated as a byproduct of the reaction, preventing the protonation of the starting aniline, which would render it unreactive.

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial. These solvents can effectively solvate the cationic species (the potassium ion from the base) without strongly solvating the anionic nucleophile, thereby enhancing its reactivity. Moreover, their high boiling points allow the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy barrier associated with the reduced nucleophilicity of 2-nitroaniline.[1]

Figure 1: Simplified S(_N)2 reaction mechanism.

Materials and Equipment

Reagents and Chemicals

| Reagent/Chemical | Formula | CAS Number | Purity | Supplier |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 | ≥98% | e.g., Sigma-Aldrich |

| sec-Butyl bromide | C₄H₉Br | 78-76-2 | ≥98% | e.g., Sigma-Aldrich |

| Potassium carbonate (anhydrous) | K₂CO₃ | 584-08-7 | ≥99% | e.g., Fisher Scientific |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |

| Ethyl acetate | C₄H₈O₂ | 141-78-6 | ACS Grade | e.g., VWR |

| Hexane | C₆H₁₄ | 110-54-3 | ACS Grade | e.g., VWR |

| Deionized water | H₂O | 7732-18-5 | - | - |

| Brine (saturated NaCl solution) | NaCl/H₂O | - | - | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 7757-82-6 | Granular | e.g., Fisher Scientific |

Laboratory Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Glass funnel

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Glass column for chromatography

-

Silica gel for column chromatography (60-120 mesh)

Detailed Experimental Protocol

This protocol outlines the synthesis of N-sec-butyl-2-nitroaniline on a 5 mmol scale.

Figure 2: Experimental workflow for the synthesis.

Step 1: Reaction Setup

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitroaniline (0.69 g, 5.0 mmol).

-

Add anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 equivalents).

-

Add 15 mL of anhydrous N,N-dimethylformamide (DMF).

-

Attach a reflux condenser to the flask.

Step 2: Addition of the Alkylating Agent

-

While stirring the mixture at room temperature, add sec-butyl bromide (0.75 g, 5.5 mmol, 1.1 equivalents) dropwise using a syringe.

Step 3: Reaction

-

Heat the reaction mixture to 80-90 °C using a heating mantle.

-

Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) every 1-2 hours.

-

TLC analysis: Use a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. Visualize the spots under a UV lamp. The reaction is complete when the starting 2-nitroaniline spot has been consumed.

-

Step 4: Work-up

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a 100 mL beaker containing 50 mL of deionized water.

-

Transfer the aqueous mixture to a 100 mL separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[2]

-

Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (1 x 20 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate.[2]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]

Step 5: Purification

-

Purify the crude product by flash column chromatography on silica gel.[2]

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to isolate the desired N-sec-butyl-2-nitroaniline.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield a colored oil or solid.

Data and Expected Results

| Parameter | Value |

| Reactants | |

| 2-Nitroaniline | 0.69 g (5.0 mmol) |

| sec-Butyl bromide | 0.75 g (5.5 mmol) |

| Potassium carbonate | 1.38 g (10.0 mmol) |

| Solvent | |

| N,N-Dimethylformamide (DMF) | 15 mL |

| Reaction Conditions | |

| Temperature | 80-90 °C |

| Reaction Time | 4-8 hours (monitor by TLC) |

| Product | |

| Theoretical Yield of N-sec-butyl-2-nitroaniline | 0.97 g |

| Expected Appearance | Yellow to orange oil or low-melting solid |

Characterization of N-sec-butyl-2-nitroaniline

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the N-H proton (if not exchanged with D₂O), and the protons of the sec-butyl group (a quartet for the CH, a triplet for the CH₃ adjacent to the CH, and a doublet for the two terminal CH₃ groups).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3400 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of N-sec-butyl-2-nitroaniline (C₁₀H₁₄N₂O₂), which is approximately 194.23 g/mol .

Safety Precautions

-

2-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[3][4] May cause damage to organs through prolonged or repeated exposure.[3][4] Harmful to aquatic life with long-lasting effects.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5] Handle in a well-ventilated fume hood.[6]

-

sec-Butyl bromide: Highly flammable liquid and vapor.[7] Causes skin irritation.[8] May cause respiratory irritation.[8] Suspected of causing cancer.[8] Handle in a fume hood away from ignition sources.[7]

-

N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[3][4][6][7][8][9]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no reaction | Insufficient temperature.[1] Ineffective base.[1] Poor quality of reagents (e.g., wet DMF). | Increase the reaction temperature to 100-120 °C. Consider using a stronger base like sodium hydride (NaH), but with extreme caution. Ensure all reagents and solvents are anhydrous. |

| Formation of N,N-di-sec-butylaniline | The mono-alkylated product is further alkylating. | Use a larger excess of 2-nitroaniline (e.g., 1.5-2.0 equivalents). Monitor the reaction carefully and stop it before the starting material is fully consumed. |

| Multiple unidentified spots on TLC | Side reactions or decomposition. | Ensure the reaction temperature does not exceed the recommended range. Purify the starting materials if their purity is questionable. |

| Difficulty in purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique (e.g., preparative TLC or recrystallization if the product is a solid). |

References

-

N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023, November 30). National Institutes of Health. [Link]

-

An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. (2017, October 20). ACS Publications. [Link]

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence. Carbon. [Link]

-

An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014, September 15). AZoM. [Link]

-

SEC-BUTYL BROMIDE FOR SYNTHESIS MSDS. (2019, May 28). Loba Chemie. [Link]

-

Synthesis of p-Nitroaniline from Aniline. (2018, November 26). ResearchGate. [Link]

-

Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. (2018, December 30). ResearchGate. [Link]

-

Safety Data Sheet: 2-Nitroaniline. Carl ROTH. [Link]

-

Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (2014). ResearchGate. [Link]

-

Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (2013, August 5). National Institutes of Health. [Link]

-

Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. (2013, November 21). National Institutes of Health. [Link]

- Preparation method of 4-propylthio-2-nitroaniline. (2019, November 22).

-

N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

-

Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. (1970). Journal of the Chemical Society B: Physical Organic. [Link]

- Method for preparing N-methyl paranitroaniline. (2009, November 18).

-

Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025, May 21). ACS Publications. [Link]

-

Safety Data Sheet: 2-Nitroaniline. Carl ROTH. [Link]

-

Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). RSC Publishing. [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022, November 29). MDPI. [Link]

-

2-NITROANILINE EXTRA PURE MSDS. (2015, April 9). Loba Chemie. [Link]

-

Preparation of P-Nitroaniline. Scribd. [Link]

-

Explain Only Reaction Mechanism for Alkaline Hydrolysis of Tert-butylbromide. (2018, March 14). Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. lobachemie.com [lobachemie.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. carlroth.com:443 [carlroth.com:443]

Scalable Synthesis of N-(sec-Butyl)-2-nitroaniline: Process Safety and Optimization

Application Note: AN-ORG-2026-003

Executive Summary

N-(sec-Butyl)-2-nitroaniline is a critical intermediate often utilized in the synthesis of phenylenediamines (antioxidants) and active pharmaceutical ingredients (APIs).[1] While the synthesis appears straightforward via Nucleophilic Aromatic Substitution (

This Application Note provides a validated protocol for the synthesis of this compound from 1-fluoro-2-nitrobenzene. Unlike standard academic protocols that utilize environmentally persistent polar aprotic solvents (DMF, NMP), this guide prioritizes a Green Solvent System (Ethanol/Water) that facilitates direct crystallization, minimizing downstream processing.

Key Technical Advantages:

-

Atom Economy: Utilization of excess amine as both nucleophile and base (recyclable).

-

Safety: Integrated thermal hazard assessment for nitro-aromatic scale-up.

-

Purity: Direct crystallization protocol yielding >99% purity without chromatography.

Reaction Engineering & Mechanism

The Mechanism

The synthesis relies on the nucleophilic attack of sec-butylamine on the electron-deficient aromatic ring. The ortho-nitro group is essential; it activates the ring by withdrawing electron density (inductive and resonance effects) and stabilizes the anionic intermediate (Meisenheimer complex).

Key Mechanistic Insight: The choice of leaving group (X) dictates the rate-determining step.

-

X = Fluorine: The C–F bond is strong, but the high electronegativity of fluorine lowers the energy of the transition state for the attack of the amine. Bond breaking is fast. This reaction proceeds rapidly at mild temperatures (40–60 °C).

-

X = Chlorine: The C–Cl bond is weaker, but the carbon is less electrophilic. Higher temperatures (>100 °C) are often required, increasing the risk of thermal runaway with nitro-compounds.

Recommendation: For high-value intermediates where impurity profiles are critical, 1-fluoro-2-nitrobenzene is the preferred starting material due to milder operating conditions.[1]

Figure 1: Mechanism of the

Process Safety: Thermal Hazards

CRITICAL WARNING: Nitro-aromatics are energetic compounds.[1] They possess high decomposition energies (

Thermal Stability Considerations

Before scaling beyond 10 g, Differential Scanning Calorimetry (DSC) is mandatory.

-

Typical Onset of Decomposition: Nitroanilines often decompose exothermically >220 °C.

-

Process Window: The reaction temperature (refluxing ethanol, ~78 °C) provides a safety margin of >100 °C from the decomposition onset.

-

Adiabatic Temperature Rise (

): The

Safety Control Strategy:

-

Dosing Control: Never add the nitro-aromatic to the amine. Always add the amine to the nitro-aromatic solution slowly. This limits the "fuel" available in the reactor.

-

Active Cooling: Ensure the reactor jacket has sufficient cooling capacity to remove heat at the maximum dosing rate.

Figure 2: Process Safety Decision Tree. MTSR = Maximum Temperature of Synthesis Reaction (Temp if cooling fails).

Validated Protocol (100 g Scale)

Objective: Synthesis of this compound with >90% isolated yield.

Materials

| Reagent | MW ( g/mol ) | Equiv. | Mass (g) | Volume (mL) | Role |

| 1-Fluoro-2-nitrobenzene | 141.10 | 1.0 | 100.0 | ~75 | Substrate |

| sec-Butylamine | 73.14 | 2.2 | 114.0 | ~158 | Nucleophile/Base |

| Ethanol (95%) | Solvent | - | - | 400 | Solvent |

| Water | Anti-solvent | - | - | 300 | Crystallization |

Procedure

Step 1: Reactor Setup

-

Equip a 1 L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.[1]

-

Inerting: Purge the vessel with Nitrogen (

) to remove oxygen (safety best practice for organics).

Step 2: Charging

-

Charge Ethanol (300 mL) and 1-Fluoro-2-nitrobenzene (100 g) to the reactor.

-

Initiate stirring at 250 RPM.

-

Heat the jacket to 40 °C.

Step 3: Controlled Addition (Exotherm Management)

-

Charge sec-butylamine to the addition funnel.[1]

-

Add the amine dropwise over 45–60 minutes .

-

Observation: The solution will darken from pale yellow to deep orange/red.

-

Control: Maintain internal temperature < 60 °C. If temperature spikes, stop addition and increase jacket cooling.

Step 4: Reaction Completion

-

After addition, heat the mixture to Reflux (~78–80 °C) .

-

Hold at reflux for 3–4 hours .

-

IPC (In-Process Control): Sample 50 µL, dilute in MeCN. Analyze by HPLC. Target: < 0.5% starting material.

Step 5: Workup & Crystallization (One-Pot)

-

Cool the reactor to 50 °C .

-

Slowly add Water (300 mL) over 30 minutes. Note: Adding water too fast at high temp may cause the product to "oil out" as a sticky gum rather than crystals.

-

Cool the slurry slowly (10 °C/hour) to 5 °C .

-

Hold at 5 °C for 1 hour to maximize yield.

Step 6: Isolation

-

Filter the solids using a vacuum Buchner funnel.

-

Wash the cake with cold 1:1 Ethanol/Water (100 mL) to remove residual HF salts and amine.

-

Dry in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 125–130 g (92–96%). Appearance: Bright orange/red crystalline solid. Melting Point: ~70–72 °C (Literature value comparison required).

Analytical Specifications

To ensure the material is suitable for downstream pharmaceutical or polymer applications, the following specifications should be met:

| Test | Method | Specification | Rationale |

| Assay | HPLC (UV 254 nm) | > 99.0% a/a | Purity for stoichiometry. |

| Appearance | Visual | Orange Needles | Color indicates oxidation/impurities. |

| Water Content | Karl Fischer | < 0.5% w/w | Dryness for moisture-sensitive next steps.[1][2] |

| Fluoride Ion | Ion Chromatography | < 100 ppm | Ensure HF salt removal. |

Troubleshooting Guide

Issue: Product "Oils Out" during water addition.

-

Cause: Temperature too high or water added too fast. The product phase separates as a liquid before it can crystallize.

-

Solution: Re-heat to dissolve the oil (add more EtOH if needed). Cool very slowly. Seed the solution with pure crystals at 45 °C.

Issue: Low Yield.

-

Cause: Solubility in EtOH/Water is too high.

-

Solution: Increase the water ratio to 2:1 (Water:Ethanol) or cool to 0 °C. Ensure the mother liquor is checked; if significant product remains, strip solvent and recrystallize.

Issue: Dark/Tarred Product.

-

Cause: Thermal degradation or oxidation.

-

Solution: Ensure

atmosphere.[3] Check that the internal temperature did not exceed 90 °C.

References

-

Mechanism & Kinetics: Pietra, F., & Vitali, D. (1968).[4] Kinetics of the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl- or t-butyl-amine in benzene. Journal of the Chemical Society B, 1200.[4] Link[1]

-

Thermal Stability: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] (General reference for DSC/MTSR methodology).

-

Green Solvents: Clark, J. H., & Tavener, S. J. (2007). Alternative solvents: shades of green. Organic Process Research & Development, 11(1), 149-155.[1] Link[1]

-

Reaction Data: PubChem Compound Summary for 1-Fluoro-2-nitrobenzene. Link[1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 4. Sci-Hub. Kinetics of the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl- or t-butyl-amine in benzene. Further evidence for an addition intermediate in nucleophilic aromatic substitution / Journal of the Chemical Society B: Physical Organic, 1968 [sci-hub.kr]

Application Note: High-Resolution Purification of N-(sec-Butyl)-2-nitroaniline via Flash Column Chromatography

Abstract

N-(sec-Butyl)-2-nitroaniline is a key intermediate in the synthesis of various specialty chemicals and pharmaceutical compounds. Its purity is paramount for the success of subsequent reaction steps and the quality of the final product. This application note provides a comprehensive, field-proven guide for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We delve into the fundamental principles governing the separation, offer a detailed step-by-step protocol from mobile phase optimization to product isolation, and provide troubleshooting insights. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve high purity and yield with confidence.

Principle of Separation: Exploiting Polarity Differentials

The successful purification of this compound hinges on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used to separate components of a mixture based on their polarity, with elution driven by a less polar mobile phase.

-

Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. These groups can form hydrogen bonds and dipole-dipole interactions with polar molecules.[1]

-

Analyte Polarity: this compound possesses both polar and non-polar characteristics. The nitro group (-NO₂) and the secondary amine (-NH-) are polar functional groups that will interact with the silica gel. Conversely, the benzene ring and the sec-butyl group are non-polar (lipophilic). The overall polarity is moderate.

-

Separation Mechanism: When a crude mixture is loaded onto the column, compounds will adsorb to the silica gel with varying affinities.

-

Highly Polar Impurities (e.g., unreacted 2-nitroaniline) will form strong interactions with the silanol groups and adsorb tightly, causing them to elute very slowly.[2][3]

-

Non-Polar Impurities (e.g., non-polar side products) will have minimal interaction with the stationary phase and will be carried through the column quickly by the mobile phase.

-

This compound , with its intermediate polarity, will strike a balance, adsorbing to the silica but also being solubilized by the mobile phase, allowing for its effective separation from more and less polar contaminants.

-

The choice of the mobile phase is critical; it must be non-polar enough to allow for differential adsorption but polar enough to elute the target compound in a reasonable time frame. This is why a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically employed.

Preliminary Analysis: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is imperative to identify the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[4] TLC is a rapid, low-cost analytical technique that effectively predicts the behavior of compounds on a silica column.[5] The goal is to find a solvent system where the this compound has a Retention Factor (Rf) value between 0.2 and 0.3, as this range typically translates to the best separation on a column.

Protocol: TLC Solvent System Screening

-

Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of several silica gel TLC plates.

-

Development: Prepare developing chambers with different ratios of a non-polar to a polar solvent (e.g., Hexane:Ethyl Acetate in ratios of 95:5, 90:10, 85:15, etc.). Place one TLC plate in each chamber.

-

Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). This compound, being a nitroaniline derivative, is typically a colored compound (yellow/orange), making visualization straightforward.

-

Rf Calculation: Calculate the Rf value for the target compound spot in each solvent system using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

-

Selection: Choose the solvent system that yields an Rf value of ~0.2-0.3 for the target compound and shows the best separation from all other spots (impurities).

Flash Column Chromatography Protocol

This protocol details the purification of this compound using the "wet" or slurry-packing method, which is highly effective at creating a well-packed, homogenous column bed.

Materials and Equipment

| Category | Item |

| Stationary Phase | Silica gel for flash chromatography (e.g., 60 Å, 40-63 µm or 230-400 mesh) |

| Mobile Phase | Hexane and Ethyl Acetate (HPLC Grade or distilled) |

| Apparatus | Glass chromatography column with stopcock, Separatory funnel (for solvent addition), Beakers, Erlenmeyer flasks, Collection tubes/flasks, Rotary evaporator |

| Analytical | TLC plates, developing chamber, UV lamp |

| Safety | Fume hood, Safety glasses, Nitrile gloves, Lab coat |

Safety Precautions

-

Toxicity: Nitroaniline derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled. They may cause damage to organs through prolonged or repeated exposure.[6]

-

Handling: Always handle this compound and its crude mixture inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and chemical splash goggles.[7][8]

-

Solvents: Hexane and ethyl acetate are flammable. Ensure there are no ignition sources nearby.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing)

-

Secure Column: Firmly clamp the chromatography column in a perfectly vertical position in the fume hood.

-

Add Base Layer: Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer (~1 cm) of sand. This prevents the silica from washing out.

-

Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 40-60 times the weight of the crude sample). Add the chosen non-polar solvent (hexane) to create a free-flowing slurry. Stir gently to release trapped air bubbles.

-

Pack Column: Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process. Tap the side of the column gently to encourage even settling and dislodge any remaining air bubbles.

-

Equilibrate: Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Crucially, do not let the silica bed run dry at any point during the entire process. Add the pre-selected mobile phase (the optimized Hexane:EtOAc mixture from TLC) and run it through the column for 5-10 minutes to equilibrate the stationary phase.

Step 2: Sample Preparation and Loading

-

Concentrate Sample: Dissolve the crude this compound in a minimal amount of a moderately polar solvent like dichloromethane or ethyl acetate.

-

Adsorb onto Silica (Dry Loading - Recommended): To the dissolved sample, add a small amount of silica gel (1-2 times the weight of the crude sample). Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This technique ensures a very narrow and evenly applied sample band.

-

Load Column: Carefully add the silica-adsorbed sample as a thin, even layer on top of the packed column bed. Add another thin layer (~1 cm) of sand on top to prevent the bed from being disturbed when adding the mobile phase.

Step 3: Elution and Fraction Collection

-

Begin Elution: Carefully add the mobile phase to the column, filling the space above the sand. Open the stopcock to begin the flow. For flash chromatography, apply gentle positive pressure (using a bulb or regulated air/nitrogen line) to achieve a flow rate of approximately 2 inches/minute down the column.

-

Collect Fractions: Begin collecting the eluent in numbered test tubes or flasks immediately. Keep the fraction sizes consistent (e.g., 10-20 mL per fraction, depending on column size).

Step 4: Fraction Analysis

-

TLC Monitoring: Systematically analyze the collected fractions by TLC using the same optimized solvent system. Spot several fractions per TLC plate alongside a spot of the original crude mixture for comparison.[1]

-

Identify Product: Visualize the plates under UV light. Fractions containing only the spot corresponding to this compound (at the target Rf of ~0.2-0.3) are considered pure.

Step 5: Isolation of Pure Product

-

Combine Fractions: Combine all the fractions identified as pure.

-

Remove Solvent: Remove the mobile phase from the pooled fractions using a rotary evaporator.

-

Final Drying: Place the resulting product under high vacuum to remove any residual solvent.

-

Characterization: Determine the yield and confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, melting point).

Workflow and Data Summary

The entire purification process can be visualized as a logical sequence of steps, each building upon the last to ensure a successful outcome.

Sources

- 1. studylib.net [studylib.net]

- 2. (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx [academia.edu]

- 3. scribd.com [scribd.com]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. m.youtube.com [m.youtube.com]

- 6. chemos.de [chemos.de]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. lobachemie.com [lobachemie.com]

Troubleshooting & Optimization

Technical Support: Optimizing N-(sec-Butyl)-2-nitroaniline Synthesis

This guide serves as a technical support hub for the synthesis of N-(sec-Butyl)-2-nitroaniline . It is designed for researchers encountering yield or purity issues and provides validated protocols based on nucleophilic aromatic substitution (SNAr) principles.[1]

Case ID: SNAr-02-NO2-Alkylation Status: Active Analyst: Senior Application Scientist

Executive Summary

The synthesis of this compound is a classic Nucleophilic Aromatic Substitution (SNAr). While conceptually simple, researchers often face low yields due to the steric hindrance of the sec-butyl amine and the deactivated nature of the leaving group if using the chloro-derivative under mild conditions.

The Core Challenge: The ortho-nitro group activates the ring, but the steric bulk of the sec-butyl nucleophile significantly retards the reaction rate compared to primary amines (like n-butylamine).

The Solution: Optimization requires a shift from "standard" reflux conditions to a High-Kinetic Protocol utilizing polar aprotic solvents and, critically, the correct leaving group selection.

Diagnostic Hub: Troubleshooting & FAQs

Issue 1: "I am refluxing 1-chloro-2-nitrobenzene with sec-butylamine in ethanol, but conversion is <10% after 24 hours."

Diagnosis: Insufficient Thermal Activation. The C–Cl bond in 1-chloro-2-nitrobenzene is robust. Ethanol reflux (~78°C) provides insufficient energy to overcome the activation barrier for a sterically hindered amine.[1]

Corrective Action:

-

Switch Solvent: Replace ethanol with DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[1] These polar aprotic solvents stabilize the polar Meisenheimer intermediate (see Section 4), lowering the activation energy.[1]

-

Increase Temperature: The reaction requires 100–120°C .

-

System Upgrade: If you must use the Chloro-precursor, use a sealed tube or pressure vessel to allow heating above the amine's boiling point (63°C) without losing the nucleophile.[1]

Issue 2: "I switched to 1-Fluoro-2-nitrobenzene, but I see a yellow impurity and yield is dropping."

Diagnosis: Hydrolysis (Competitor Reaction). The Fluoro-derivative is highly reactive.[1] If your solvent or base contains water, the hydroxide ion (a smaller, harder nucleophile) will outcompete the bulky amine, forming 2-nitrophenol (yellow solid/oil, acidic).[1]

Corrective Action:

-

Dry Your System: Use anhydrous DMSO/DMF and store sec-butylamine over KOH pellets or molecular sieves.[1]

-

Change Base: Switch from hydroxide bases (NaOH/KOH) to Potassium Carbonate (K₂CO₃) or simply use excess amine (2.5 equiv) to act as the acid scavenger.[1] This eliminates exogenous OH⁻ ions.[1]

Issue 3: "My product is a dark red oil that won't crystallize. Is it impure?"

Diagnosis: Physical State Misconception. Unlike 2-nitroaniline (a solid), many N-alkylated ortho-nitroanilines are deep red/orange oils or low-melting solids due to the disruption of intermolecular hydrogen bonding and crystal packing by the alkyl group.

Corrective Action:

-

Do not force crystallization: You will likely trap impurities.[1]

-

Purification: Use Flash Column Chromatography (Silica gel; Hexanes/Ethyl Acetate gradient).[1] The product is less polar than the starting amine but more polar than the nitrobenzene precursor.

-

Vacuum Distillation: If scale permits (>10g), high-vacuum distillation is the most effective purification method for this oil.[1]

The "Gold Standard" Protocol (High Yield)

This protocol utilizes 1-Fluoro-2-nitrobenzene .[2][3] While more expensive than the chloro-analog, it guarantees >90% yields at milder temperatures, avoiding the thermal degradation often seen in autoclave methods.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 1-Fluoro-2-nitrobenzene | 1.0 | Substrate | Highly reactive SNAr electrophile. |

| sec-Butylamine | 2.5 | Nucleophile & Base | Excess acts as H-F scavenger.[1] |

| DMSO (Anhydrous) | - | Solvent | 5 mL per 1 g of substrate.[1] |

| K₂CO₃ (Optional) | 1.2 | Aux. Base | Use if limiting amine to 1.1 equiv.[1] |

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂).[1]

-

Dissolution: Add 1-Fluoro-2-nitrobenzene (1.0 equiv) and anhydrous DMSO . Stir until dissolved.

-

Addition: Add sec-butylamine (2.5 equiv) dropwise via syringe.[1] Note: The reaction is exothermic; mild cooling may be needed on large scales.

-

Reaction: Heat the mixture to 60–70°C in an oil bath. Monitor by TLC (20% EtOAc/Hexane).[1]

-

Checkpoint: The spot for the fluoro-starting material should disappear within 2–4 hours.

-

-

Work-up:

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: If the crude oil is not pure (check NMR), purify via silica gel chromatography (Hexane:EtOAc 9:1).

Mechanistic Logic & Visualization[1]

The SNAr Pathway

The reaction proceeds via the Meisenheimer Complex .[4][5] The rate-determining step is the nucleophilic attack (k₁).[1] The high electronegativity of Fluorine stabilizes this anionic intermediate significantly more than Chlorine, lowering the transition state energy (

Caption: Kinetic pathway of the SNAr reaction. The choice of Fluorine and DMSO minimizes the energy barrier of the rate-determining step (k1).

Experimental Workflow

Caption: Decision matrix for selecting the synthesis route based on precursor availability and equipment.

References

-

Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link[1]

-

Terrier, F. (1982).[1] Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes. Chemical Reviews, 82(2), 77–152.[1] Link[1]

-

Sigma-Aldrich. (2024).[1] 2-Nitroaniline Derivatives: Physical Properties and Safety Data. Link

-

PubChem. (2024).[1] 1-Fluoro-2-nitrobenzene Compound Summary. National Library of Medicine.[1] Link[1]

Sources

- 1. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 729. Nucleophilic displacement of fluorine from organic compounds. Part I. Kinetics of the reactions of 1-fluoro-2 : 4-dinitrobenzene with primary aromatic amines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium.. [askfilo.com]

- 5. The reaction of 1-chloro-2-nitrobenzene with aqueous potassium hydroxide .. [askfilo.com]

A troubleshooting guide for the purification of N-(sec-Butyl)-2-nitroaniline

Case ID: PUR-NSB-2NA-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting isolation, crystallization, and chromatographic separation of N-(sec-butyl)-2-nitroaniline.

Executive Summary & Molecule Profile

User Context: You are likely synthesizing This compound via a Nucleophilic Aromatic Substitution (

The Core Challenge: Unlike the parent molecule (2-nitroaniline, mp 71°C), the N-sec-butyl derivative possesses a flexible, branched alkyl chain that disrupts crystal lattice packing. This often results in a product that exists as a viscous red/orange oil or a low-melting solid that is prone to "oiling out" during recrystallization. Furthermore, the product is a very weak base (pKa ~0–1), which dictates specific pH-dependent workup strategies.

Physicochemical Profile (Estimated)

| Property | Characteristic | Implication for Purification |

| State | Low-melting solid or Oil | Recrystallization is difficult; "Oiling out" is probable. |

| Basicity | Very Weak (pKa < 1) | Critical: Will not protonate in dilute acid. Can be washed with 1M HCl to remove excess amine without yield loss. |

| Polarity | Moderate-Low | Soluble in DCM, EtOAc, Toluene. Insoluble in water. |

| Color | Deep Orange/Red | Visual purity assessment is deceptive; highly colored impurities mask the product. |

Diagnostic Troubleshooting (Q&A)

Issue 1: "I cannot get the product to crystallize; it keeps separating as an oil."

Diagnosis: This is the most common issue with N-alkyl-2-nitroanilines. The "oiling out" phenomenon occurs when the Liquid-Liquid (L-L) phase separation boundary is crossed before the Solid-Liquid (S-L) solubility boundary during cooling.

Corrective Protocol: The "Two-Solvent Limping" Method Do not use a single solvent. You need a binary system to fine-tune the solubility parameter.

-

Solvent Choice: Use Ethanol (solvent) and Water (antisolvent) .[1]

-

Dissolution: Dissolve the crude oil in the minimum amount of warm Ethanol (40–50°C).

-

The "Limping" Addition:

-

Add warm water dropwise with vigorous stirring.

-

Stop immediately when a faint, persistent turbidity (milkiness) appears.

-

Add one drop of Ethanol to clear the solution back to transparency.

-

-

The Critical Cooling Phase:

-

Turn off the heat. Do not place on ice immediately.

-

Let the flask reach room temperature slowly.

-

Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

-

Only once distinct crystals appear, move to an ice bath.

-

Why this works: Slow cooling prevents the rapid supersaturation that forces the substance out as a liquid (oil).

Issue 2: "TLC shows a persistent spot just above my product. How do I remove it?"

Diagnosis: This impurity is almost certainly the unreacted starting material, 1-fluoro-2-nitrobenzene (or 1-chloro-). Both the product and this precursor are non-polar, yellow/orange, and travel similarly on silica.

Corrective Protocol: Selective Chromatographic Separation Recrystallization is often ineffective at separating these two because they have similar solubility profiles. Flash Column Chromatography is required.

-

Stationary Phase: Silica Gel (40–63 µm).

-

Mobile Phase Optimization:

-

Standard: Hexanes/Ethyl Acetate (Gradient 0%

10%). -

The "Toluene Trick": If separation is poor, switch to Toluene/Hexane . The

-

-

Issue 3: "My yield is low after acid extraction."

Diagnosis: You likely used an acid that was too strong or too concentrated, or you misunderstood the basicity. While this compound is a weak base, it can be protonated by concentrated strong acids (e.g., 6M HCl or H₂SO₄), forcing it into the aqueous waste layer.

Corrective Protocol: The "pH Window" Wash You must exploit the pKa difference between the reagent (sec-butylamine, pKa ~10.5) and the product (pKa ~0.5).

-

Dilute Acid Wash: Use 0.5M - 1.0M HCl .

-

Validation: Check the aqueous layer by neutralizing a small aliquot with NaOH. If it turns cloudy/oily, you lost product (unlikely with 1M HCl). If it smells of amine but remains clear, your product is safe in the organic phase.

Workflow Visualization

Diagram 1: The "Self-Validating" Workup Protocol

This decision tree ensures you remove the amine reagent without losing the nitroaniline product.

Caption: Logical flow for the isolation of this compound, prioritizing amine removal via pKa exploitation.

Diagram 2: Recrystallization vs. Oiling Out Mechanism

Understanding the thermodynamic vs. kinetic pathways to avoid the "oil" trap.

Caption: The kinetic competition between oiling out (phase separation) and nucleation. Slow cooling favors crystals.

Analytical Validation Standards

Once isolated, you must validate that the oil/solid is indeed the target.

1. H-NMR Signature (CDCl₃):

-

Aromatic Region: Look for the characteristic 4-proton pattern of the ortho-substituted ring. The proton ortho to the nitro group will be deshielded (shifted downfield, ~8.1 ppm).

-

The NH Signal: A broad singlet, typically around 8.0 ppm (exchangeable). It is often hydrogen-bonded to the nitro group (intramolecular H-bond), which makes it sharp and deshielded.

-

The sec-Butyl Group:

-

Multiplet (~3.6 ppm) for the CH-N.

-

Multiplet (~1.6 ppm) for the CH₂.

-

Doublet (~1.2 ppm) for the CH₃ adjacent to the CH.

-

Triplet (~0.9 ppm) for the terminal CH₃.

-

2. Visual Check:

-

Pure: Bright orange/red.[4]

-

Oxidized: Dark brown/black tar indicates azo-formation or polymerization.

References

-

Nucleophilic Arom

) Mechanism:- Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism."

-

URL:[Link]

-

Basicity of Nitroanilines (pKa Data)

-

Purification of N-Alkyl Nitroanilines (General Protocol)

- Source: Organic Syntheses, Coll. Vol. 2, p.438 (1943); Vol. 15, p.48 (1935).

-

URL:[Link]

- Chromatographic Separation of Nitro-Isomers: Source: ChemicalBook. "2-Nitroaniline Properties and Synthesis."

Sources

Optimizing reaction conditions for the sec-butylation of 2-nitroaniline

The following technical guide is structured as a Tier-2/Tier-3 Support Knowledge Base for process chemists and medicinal chemists. It prioritizes mechanistic troubleshooting over generic recipes.[1][2]

Topic: Optimization of Reaction Conditions for the N-sec-butylation of 2-Nitroaniline Ticket ID: CHEM-OPT-2NA-SB Status: Resolved / Knowledge Base Article

Executive Summary & Decision Matrix

The Challenge: The sec-butylation of 2-nitroaniline is chemically antagonistic due to two converging factors:

-

Electronic Deactivation: The ortho-nitro group acts as a strong electron-withdrawing group (EWG) and forms an intramolecular hydrogen bond with the amine protons.[1][2] This drastically lowers the nucleophilicity of the nitrogen (

of conjugate acid -

Steric Hindrance: The sec-butyl electrophile is secondary, increasing the energy barrier for

attack and significantly raising the probability of competing

Recommended Strategy: Do not rely on standard alkylation protocols (e.g., alkyl halide + base) as your primary route unless necessary.[1][2][3] The Reductive Amination pathway is superior for chemoselectivity and yield.[1][2]

Workflow Decision Tree

The following diagram outlines the logic for selecting the correct synthetic pathway based on your available reagents and constraints.

Figure 1: Strategic decision tree for introducing a sec-butyl group to 2-nitroaniline scaffolds.

Method A: Reductive Amination (The "Gold Standard")

This method avoids the formation of elimination byproducts (butenes) common with alkyl halides.[1] However, standard conditions (AcOH/NaBH(OAc)3) often fail because 2-nitroaniline is too weak to attack the ketone (2-butanone) to form the imine intermediate.[1][2]

The Fix: Use a Lewis Acid (Titanium Isopropoxide) to force imine formation.[1]

Optimized Protocol

-

Imine Formation (Critical Step):

-

Charge 2-nitroaniline (1.0 eq) and 2-butanone (MEK) (5.0 eq) into a dry flask.

-

Add Titanium(IV) isopropoxide (

) (1.5 - 2.0 eq) neat.[1][2] -

Stir at 60–80°C for 4–12 hours.

-

Checkpoint: Monitor by TLC/LCMS.[1][2] You must see the conversion to the imine (often unstable on silica) or disappearance of aniline before proceeding.[1]

-

-

Reduction:

-

Workup:

Troubleshooting Method A

| Symptom | Probable Cause | Corrective Action |

| No Reaction (Recovered SM) | Aniline nucleophilicity is too low to form imine.[1][2] | Increase |

| Reduction of Nitro Group | Used | Switch to |

| Low Yield (Sticky Emulsion) | Titanium salts trapping product.[1][2] | Wash the organic layer with 1M NaOH or Rochelle's salt solution to solubilize Ti species during workup.[1][2] |

Method B: Direct Alkylation (The "Brute Force" Route)

Use this only if reductive amination fails or reagents are unavailable.[1][2] The major failure mode here is the E2 elimination of sec-butyl halide to form 1-butene/2-butene, leaving unreacted aniline.[1][2]

Optimized Protocol

-

Solvent: DMF or NMP (anhydrous).[1][2] These polar aprotic solvents are required to strip the cation from the base and enhance basicity.

-

Base: Cesium Carbonate (

) (2.0 eq).[1][2]-

Why: The "Cesium Effect" increases solubility in organic solvents compared to

, making the carbonate more available to deprotonate the weak aniline.

-

-

Electrophile: 2-Iodobutane (1.5 eq).

-

Why: Iodide is a better leaving group than bromide (

), allowing the substitution (

-

-

Conditions: Heat to 80–100°C .

Troubleshooting Method B

| Symptom | Probable Cause | Corrective Action |

| New volatile peak in GC/NMR (Olefins) | E2 Elimination of alkyl halide. | Lower temperature to 60°C. Switch from |

| Reaction Stalls < 20% Conversion | Poor deprotonation of aniline.[1][2] | Add NaH (Sodium Hydride) at 0°C to pre-form the anion before adding the alkyl halide. Warning: High risk of elimination if heated too fast.[1][2] |

| Dialkylation | Over-reaction.[1][2] | Unlikely with sec-butyl due to steric bulk, but if observed, reduce equivalents of alkyl iodide to 1.[1][2]0. |

FAQ: Specific Experimental Issues

Q1: I am seeing a spot on TLC that moves slightly faster than my starting material, but it's not the product. What is it?